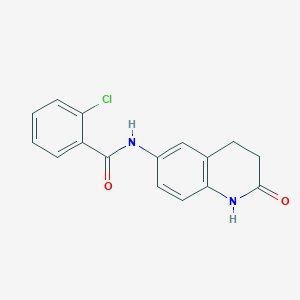
2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, commonly referred to as 2-Br-N-Q-B, is an organic compound that has a wide range of applications in the scientific and medical fields. It is a brominated derivative of quinoline, a heterocyclic aromatic compound that is found in many plant species. 2-Br-N-Q-B has been used as a reagent in various synthetic processes and as a catalyst for various chemical reactions. Additionally, it has been studied for its potential use in the treatment of diseases, including cancer.
Applications De Recherche Scientifique
2-Br-N-Q-B has been studied for its potential use in the treatment of various diseases, including cancer. In particular, it has been studied for its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential to induce apoptosis, or programmed cell death, in cancer cells. It has also been studied for its potential to inhibit the growth of other diseases, such as HIV and malaria.
Mécanisme D'action
2-Br-N-Q-B is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). By inhibiting the activity of these enzymes, 2-Br-N-Q-B is believed to reduce inflammation, which is associated with the development of certain diseases, including cancer. Additionally, it is believed to induce apoptosis in cancer cells by activating certain pathways, such as the caspase cascade.
Biochemical and Physiological Effects
2-Br-N-Q-B has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to induce apoptosis in cancer cells. Additionally, it has been studied for its potential to reduce inflammation, which is associated with the development of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Br-N-Q-B has several advantages for lab experiments. It is relatively easy to synthesize and can be purified and isolated for further use. Additionally, it has been studied for its potential use in the treatment of various diseases. However, there are some limitations to its use in lab experiments. For example, it is toxic and can be hazardous to work with. Additionally, it is sensitive to light and can degrade quickly.
Orientations Futures
There are several potential future directions for 2-Br-N-Q-B. For example, more research could be conducted to further understand its mechanism of action and its potential to inhibit the growth of cancer cells. Additionally, more research could be conducted to determine its potential to induce apoptosis in cancer cells. Furthermore, more research could be conducted to investigate its potential to reduce inflammation and to determine its efficacy in the treatment of other diseases, such as HIV and malaria. Finally, more research could be conducted to determine the optimal dosage and formulation of 2-Br-N-Q-B for use in lab experiments and in the treatment of diseases.
Méthodes De Synthèse
2-Br-N-Q-B is synthesized through a two-step process. The first step involves the reaction of quinoline with bromine in an aqueous solution. This reaction produces 2-bromo-N-quinoline, which is then reacted with an amide in an organic solvent. This produces 2-Br-N-Q-B, which can be purified and isolated for further use.
Propriétés
IUPAC Name |
2-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-4-2-1-3-12(13)16(21)18-11-6-7-14-10(9-11)5-8-15(20)19-14/h1-4,6-7,9H,5,8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPUUPGCHSWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6568671.png)
![N-(4-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6568679.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6568686.png)
![2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568699.png)
![2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568708.png)
![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6568715.png)
![8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline](/img/structure/B6568732.png)
![2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B6568734.png)
![2-bromo-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B6568748.png)
![2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568771.png)

![2-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568778.png)
![2-fluoro-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6568785.png)
![2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568791.png)